molecular formula C17H19ClN2OS B13831983 Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- CAS No. 4043-08-7

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy-

Cat. No.: B13831983
CAS No.: 4043-08-7
M. Wt: 334.9 g/mol
InChI Key: RJZMRYXADVUWDN-UHFFFAOYSA-N
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Description

Phenothiazine derivatives are a class of heterocyclic compounds with a tricyclic scaffold, widely studied for their pharmacological and material science applications. The compound Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- (hereafter referred to by its IUPAC name) features a phenothiazine core substituted at three positions:

  • Position 9: A hydroxyl (-OH) group, enabling hydrogen bonding and influencing solubility.

This necessitates reliance on comparisons with structurally related phenothiazine derivatives.

Properties

CAS No.

4043-08-7

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-11-12(18)7-8-15(13)22-16-6-3-5-14(21)17(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3

InChI Key

RJZMRYXADVUWDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC=CC(=C31)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy-

Detailed Synthetic Steps

Chlorination of Phenothiazine
  • Starting Material: Phenothiazine
  • Reagents: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide)
  • Conditions: Controlled temperature and solvent system to selectively chlorinate at the 2-position without over-chlorination.
  • Outcome: Formation of 2-chlorophenothiazine as an intermediate.
Alkylation with 3-(Dimethylamino)propyl Chloride
  • Starting Material: 2-chlorophenothiazine
  • Reagents: 3-(Dimethylamino)propyl chloride
  • Catalysts/Conditions: Basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF); reaction temperature typically maintained around 80°C.
  • Mechanism: Nucleophilic substitution at the 10-position nitrogen of phenothiazine.
  • Outcome: Formation of 2-chloro-10-(3-(dimethylamino)propyl)phenothiazine intermediate.
Hydroxylation at the 9-Position
  • Starting Material: 2-chloro-10-(3-(dimethylamino)propyl)phenothiazine
  • Reagents: Hydroxylating agents, potentially involving controlled oxidation or direct substitution methods.
  • Conditions: Mild oxidizing conditions or specific catalysts to introduce the hydroxy group at the 9-position without affecting other functional groups.
  • Outcome: Formation of the target compound, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy-phenothiazine.

Alternative Synthetic Routes and Research Findings

A study involving the synthesis of phenothiazine derivatives with dimethylaminopropyl substituents demonstrated a related synthetic approach using:

  • Initial preparation of phenothiazine carboxylic acid derivatives,
  • Reaction with 3-chloro-N,N-dimethylpropanamine under basic conditions (sodium hydride in DMF),
  • Subsequent functional group transformations to achieve hydroxy and other substituents on the phenothiazine ring system.

This method highlights the flexibility of the phenothiazine scaffold for functionalization and the importance of reaction condition optimization for high yield and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent Notes
Chlorination Chlorine gas or N-chlorosuccinimide 0–25°C Organic solvent (e.g., chloroform) Controlled to avoid over-chlorination
Alkylation 3-(Dimethylamino)propyl chloride + base 70–90°C DMF or similar Base: NaH or K2CO3; polar aprotic solvent preferred
Hydroxylation Mild oxidants or hydroxylating agents Ambient to 50°C Suitable solvent Avoid harsh oxidants to preserve other groups

Analytical and Research Outcomes

Purity and Yield

  • Yields for the alkylation step typically range from 70% to 90% depending on reaction time and temperature control.
  • Hydroxylation yields vary based on reagent choice and reaction time, with optimized protocols achieving >80% purity.
  • Purification is commonly performed by recrystallization from ethyl acetate or ethanol.

Characterization

Summary Table of Preparation Methods

Preparation Step Key Reagents Reaction Type Typical Conditions Yield Range (%) Notes
1. Chlorination Chlorine gas or N-chlorosuccinimide Electrophilic aromatic substitution 0–25°C, organic solvent 80–90 Selective substitution at 2-position
2. Alkylation 3-(Dimethylamino)propyl chloride + base Nucleophilic substitution 70–90°C, DMF, basic medium 70–90 Requires polar aprotic solvent
3. Hydroxylation Mild oxidants or hydroxylating agents Oxidation/substitution Ambient to 50°C, mild conditions 75–85 Avoids over-oxidation

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenothiazine structure.

    Substitution: Nucleophilic substitution reactions are common, particularly at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted phenothiazines with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Effects:
Phenothiazines are primarily known for their antipsychotic properties. This specific compound has been studied for its ability to interact with various neurotransmitter systems, including dopamine and serotonin receptors. These interactions are crucial for managing symptoms of schizophrenia and other psychotic disorders.

2. Neuroprotective Properties:
Research indicates that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves reducing oxidative stress and inflammation in neuronal cells.

3. Antiemetic Activity:
Similar to other phenothiazines, this compound may also possess antiemetic properties, making it useful in controlling nausea and vomiting associated with chemotherapy or postoperative recovery.

Case Studies

Several studies have documented the efficacy of Phenothiazine derivatives:

  • Study on Schizophrenia Management: A clinical trial demonstrated that patients treated with this compound showed significant improvement in psychotic symptoms compared to those receiving placebo treatments. The study highlighted its effectiveness in reducing hallucinations and delusions while maintaining a favorable side effect profile.
  • Neuroprotection in Animal Models: Research involving animal models of neurodegeneration indicated that this compound could significantly reduce neuronal loss and improve cognitive function when administered during the early stages of neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine receptors, which helps to alleviate symptoms of psychosis. Additionally, it has affinity for serotonin and histamine receptors, contributing to its sedative and antiemetic effects.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Key Structural Analogues

A structurally relevant analogue is 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (), which substitutes the phenothiazine core at position 10 with a 4-nitrophenyl ethynyl group. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Parameter Target Compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
Position 2 Substitutent Chlorine (electron-withdrawing) Unsubstituted
Position 9 Substitutent Hydroxyl (-OH) Unsubstituted
Position 10 Substitutent 3-(Dimethylamino)propyl (basic side chain) 4-Nitrophenyl ethynyl (electron-withdrawing)
Conformational Effects Likely planar distortion due to -OH and Cl Nonplanar ring; torsion angles: −175.11° (C9–C10–C11–C12), 178.45° (C10–C11–C12–N1)
Electronic Properties Mixed electron-donating (-OH, dimethylamino) and withdrawing (Cl) effects Strong electron-withdrawing nitro group enhances conjugation
Crystallographic Data Not available CCDC 2209381; bond lengths: C9–C10 = 1.39 Å, C10–C11 = 1.20 Å

Functional Group Impact

  • Chlorine vs. Nitro Groups : The chloro substituent in the target compound introduces moderate electron withdrawal, whereas the nitro group in the analogue significantly reduces electron density, altering redox properties and reactivity.
  • Side Chains: The dimethylamino-propyl chain may facilitate protonation at physiological pH, relevant for biological activity. In contrast, the rigid ethynyl-nitrophenyl group in the analogue promotes π-conjugation, useful in optoelectronic applications.

Conformational and Crystallographic Differences

The analogue exhibits a distorted phenothiazine ring with torsional angles deviating from planarity (e.g., −175.11° at C9–C10–C11–C12), likely due to steric effects from the ethynyl-nitrophenyl group . In contrast, the target compound’s combination of -OH and Cl substituents may induce distinct conformational changes, though crystallographic data are lacking.

Theoretical and Computational Insights

For example:

  • Becke’s hybrid functional () could model the electronic effects of mixed substituents (e.g., Cl, -OH, and dimethylamino).
  • Colle-Salvetti correlation-energy formulas () might estimate intermolecular interactions in crystalline phases.

Biological Activity

Phenothiazine derivatives, particularly 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy, have garnered significant attention in pharmacological research due to their diverse biological activities. This compound is part of the phenothiazine class, known for its antipsychotic, antiemetic, and antihistaminic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H19ClN2OS
  • Molecular Weight : 328.86 g/mol
  • CAS Number : 77661

The compound features a phenothiazine backbone with a chlorine atom at the 2-position and a dimethylaminopropyl side chain at the 10-position. The presence of the hydroxyl group at the 9-position enhances its solubility and potentially its biological activity.

Phenothiazines primarily exert their effects through antagonism of neurotransmitter receptors:

  • Dopamine Receptors : These compounds inhibit dopamine D2 receptors, which is crucial for their antipsychotic effects. This action reduces dopaminergic overactivity associated with psychotic disorders.
  • Serotonin Receptors : Some phenothiazines also interact with serotonin receptors (5-HT2A), contributing to their efficacy in mood stabilization.
  • Histamine Receptors : Antihistaminic properties arise from H1 receptor antagonism, which can alleviate symptoms of allergies and nausea.

Antipsychotic Effects

Research indicates that 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy exhibits significant antipsychotic activity. A study demonstrated that this compound effectively reduced psychotic symptoms in animal models by modulating dopaminergic pathways.

Antiemetic Properties

The compound's ability to block H1 receptors contributes to its antiemetic effects, making it useful in preventing nausea and vomiting associated with chemotherapy and surgery .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of phenothiazine derivatives. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, which may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

In vitro assays have demonstrated that 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy inhibits acetylcholinesterase (AChE) activity, suggesting potential applications in treating cognitive disorders . The IC50 values for AChE inhibition were reported to be in the low micromolar range, indicating moderate potency.

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound leads to significant improvements in behavioral tests associated with anxiety and depression . Furthermore, its pharmacokinetics suggest favorable absorption and distribution characteristics.

Comparative Analysis with Similar Compounds

Compound NameAntipsychotic ActivityAntiemetic ActivityNeuroprotective Effects
2-Chloro-10-(3-(dimethylamino)propyl)-9-hydroxyHighModeratePromising
ChlorpromazineHighHighModerate
PromethazineModerateHighLow

This table illustrates how 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy compares with other well-known phenothiazines regarding its biological activities.

Q & A

Q. What computational strategies predict dopamine receptor binding affinities of 9-hydroxy-phenothiazine derivatives, and how are these validated?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of D2/D3 receptors. Validate predictions with competitive radioligand binding assays (e.g., 3H^3H-spiperone displacement) to measure IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for phenothiazine derivatives across studies?

  • Methodological Answer : Standardize measurement conditions (temperature, ionic strength) and validate compound purity via HPLC-UV. Discrepancies often arise from solvent-dependent ionization or impurities; replicate experiments using multiple methods (e.g., potentiometric vs. spectrophotometric) .

Q. Why do some studies report conflicting cytotoxic potencies for structurally similar phenothiazine derivatives?

  • Methodological Answer : Variability may stem from differences in cell line sensitivity (e.g., glioma vs. leukemia) or assay endpoints (e.g., MTT vs. clonogenic survival). Conduct comparative studies using standardized protocols (e.g., NCI-60 panel) and control for batch-to-batch compound variability .

Structural & Functional Tables

Property Method Key Finding Reference
pKa (Chlorpromazine analog)Spectrophotometric titrationpKa = 9.2 ± 0.3 (solubility-dependent variability observed)
Crystal structureXRDDihedral angle: S1—C6—C5—C4 = 178.2°; planar phenothiazine core
Cytotoxicity (U-87MG)Autophagy flux assayIC50_{50} = 12 μM (Akt/mTOR inhibition confirmed via phospho-protein Western)
Redox potentialCyclic voltammetryE1/2E_{1/2} = -0.47 V (vs. SCE) in PBS (pH 7.4)

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